Unique USP Pharmacopeial Identity Differentiates Moexipril Cyclohexyl Analogue Hydrochloride from Non-Designated ACE Inhibitor Impurities
Moexipril Cyclohexyl Analogue Hydrochloride is uniquely designated as Moexipril Related Compound D by the United States Pharmacopeia (Catalog No. 1445631) , a formal pharmacopeial identity not shared by other ACE inhibitor-related substances. Unlike general ACE inhibitor reference materials (e.g., enalaprilat or ramiprilat analytical standards), this compound is assigned a specific CAS registry number (1356019-89-0) distinct from both moexipril (CAS 103775-10-6) and its other known impurities such as Moexipril Diketopiperazine (CAS 103733-51-3) .
| Evidence Dimension | USP Pharmacopeial Designation Status |
|---|---|
| Target Compound Data | USP-designated Reference Standard (Catalog No. 1445631); CAS 1356019-89-0 |
| Comparator Or Baseline | Enalaprilat standard: Not a USP-designated moexipril impurity; Moexipril Diketopiperazine: Designated as different impurity (CAS 103733-51-3) |
| Quantified Difference | Exclusive USP compendial identity for Moexipril Related Compound D |
| Conditions | USP-NF monograph specifications; pharmaceutical quality control context |
Why This Matters
This exclusive USP designation legally mandates the use of this exact reference standard for specified quality tests in ANDA submissions and commercial batch release, eliminating any scientific or regulatory justification for substituting with non-designated analogues.
